[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid
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Overview
Description
[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid is a complex organic compound with the chemical formula C12H9NO6S. This compound is characterized by its unique structure, which includes a nitro group, a dioxo-indene moiety, and a sulfanyl-acetic acid group. It has a molecular weight of 295.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and yield. The use of automated systems helps in controlling reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. The nitro group and sulfanyl-acetic acid moiety are of particular interest for their roles in drug design and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]propionic acid: Similar structure with a propionic acid group instead of acetic acid.
[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(ethyl)-lambda~4~-sulfanyl]acetic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of [{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H9NO6S |
---|---|
Molecular Weight |
295.27 g/mol |
IUPAC Name |
2-[(E)-methyl-(5-nitro-1,3-dioxoinden-2-ylidene)-λ4-sulfanyl]acetic acid |
InChI |
InChI=1S/C12H9NO6S/c1-20(5-9(14)15)12-10(16)7-3-2-6(13(18)19)4-8(7)11(12)17/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
JHCWYAUESJUAQU-UHFFFAOYSA-N |
Isomeric SMILES |
C/S(=C\1/C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])/CC(=O)O |
Canonical SMILES |
CS(=C1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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